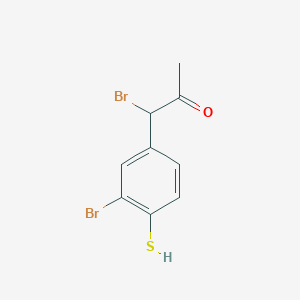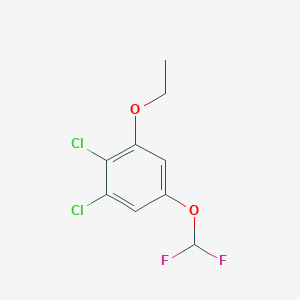
Methyltetrazine-amino-PEG11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG11-amine is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, carbonyls, and more. This compound is widely used in bioorthogonal chemistry due to its ability to form stable linkages without interfering with biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through a reaction with an amine. The reactions are carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of methyltetrazine-amino-PEG11-amine involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG11-amine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include strained alkenes, alkynes, carboxylic acids, NHS esters, and carbonyl compounds
Conditions: These reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the PEG backbone and the functional groups.
Major Products
The major products formed from these reactions include various bioconjugates and functionalized PEG derivatives that are used in a wide range of scientific applications .
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG11-amine has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of methyltetrazine-amino-PEG11-amine involves its ability to form stable covalent bonds with target molecules through bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions, while the amino group participates in nucleophilic substitution reactions . These reactions allow for the precise modification and labeling of biomolecules without interfering with their biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-amine hydrochloride: A similar compound that also contains a methyltetrazine group and is used in bioorthogonal chemistry.
Methyltetrazine-PEG11-NH-Boc: A bifunctional linker with a methyltetrazine moiety and a Boc-protected amine group.
Uniqueness
Methyltetrazine-amino-PEG11-amine is unique due to its heterobifunctional nature, which allows it to participate in a wide range of chemical reactions. Its PEG backbone provides flexibility and solubility, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C35H60N6O12 |
|---|---|
Poids moléculaire |
756.9 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C35H60N6O12/c1-31-38-40-35(41-39-31)33-4-2-32(3-5-33)30-37-34(42)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-29-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-36/h2-5H,6-30,36H2,1H3,(H,37,42) |
Clé InChI |
IRVRVFHHVOSTCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


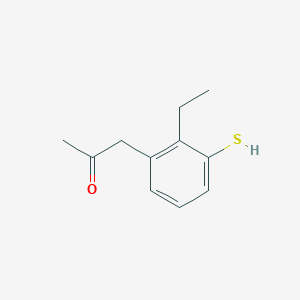

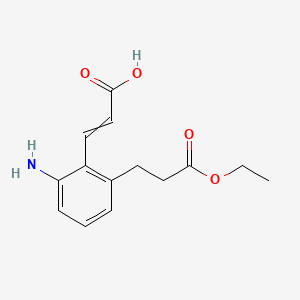

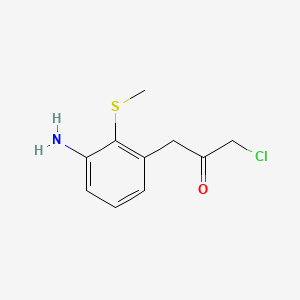


![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
